molecular formula C22H15F7O B13829462 3,5-Difluoro-4-((perfluorophenoxy)methyl)-4'-propylbiphenyl

3,5-Difluoro-4-((perfluorophenoxy)methyl)-4'-propylbiphenyl

Cat. No.: B13829462
M. Wt: 428.3 g/mol
InChI Key: MDUMQSDWDVDAPU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl is a complex organic compound with the molecular formula C22H15F7O. This compound is notable for its unique structure, which includes multiple fluorine atoms and a biphenyl core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of fluorine atoms is achieved through fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms may be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.

Scientific Research Applications

3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including liquid crystals and polymers with unique electronic properties.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pathways involved may include modulation of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4’-ethyl-3,5-difluorobiphenyl
  • (trans,trans)-4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane)
  • 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

Uniqueness

The uniqueness of 3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl lies in its specific arrangement of fluorine atoms and the biphenyl core, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation.

Properties

Molecular Formula

C22H15F7O

Molecular Weight

428.3 g/mol

IUPAC Name

1-[[2,6-difluoro-4-(4-propylphenyl)phenyl]methoxy]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C22H15F7O/c1-2-3-11-4-6-12(7-5-11)13-8-15(23)14(16(24)9-13)10-30-22-20(28)18(26)17(25)19(27)21(22)29/h4-9H,2-3,10H2,1H3

InChI Key

MDUMQSDWDVDAPU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)COC3=C(C(=C(C(=C3F)F)F)F)F)F

Origin of Product

United States

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